REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](CO)=[CH:3][N:2]=1.N1C2C(=CC=CC=2)C(CO)C=N1.CN1C2N=C(Cl)N(CC=C(C)C)C=2C(=O)NC1=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]=[N:2]1
|
Name
|
mixture
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=NC=C(C2=CC=CC=C12)CO
|
Name
|
(1,4-dihydro-cinnolin-4-yl)-methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC(C2=CC=CC=C12)CO
|
Name
|
3-methyl-7-(3-methyl-2-buten-1-yl)-8-chloro-xanthine
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
CN1C(NC(C=2N(C(=NC12)Cl)CC=C(C)C)=O)=O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
0.92 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then it is evaporated down
|
Type
|
CUSTOM
|
Details
|
chromatographed through a silica gel column with ethyl acetate/petroleum ether (7:3 to 0:1) as eluant
|
Type
|
ADDITION
|
Details
|
A mixture of cinnoline
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |